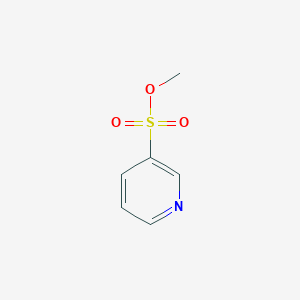

Methyl 3-Pyridinesulfonate

Description

Significance of Pyridine-Based Sulfonic Acid Derivatives in Modern Organic Chemistry

Pyridine-based sulfonic acid derivatives are a class of organic compounds that have garnered significant interest due to their versatile applications in various scientific domains. rsc.org Structurally, they feature a pyridine (B92270) ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, and a sulfonic acid group (-SO₃H) or one of its esters or amides. ontosight.ai The presence of the electron-withdrawing nitrogen atom in the pyridine ring, combined with the properties of the sulfonyl group, imparts unique chemical characteristics to these molecules.

In medicinal chemistry, the pyridine nucleus is a common scaffold in numerous drug candidates, and the addition of a sulfonic acid or sulfonate group can enhance properties such as water solubility and the ability to interact with biological targets. ontosight.ainih.govsciencepublishinggroup.com These derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including sulfonamide antibacterial agents.

Furthermore, in the realm of catalysis, pyridinesulfonic acids are utilized as ligands in transition-metal catalysis and as organocatalysts themselves. bohrium.com Their ability to coordinate with metal centers while possessing an acidic functional group allows for the facilitation of complex organic transformations, such as C-H bond activation. The development of heterogeneous catalysts, where sulfonic acid derivatives are bonded to inorganic supports like silica (B1680970) or zeolites, highlights a move towards more environmentally sustainable and recyclable catalytic systems. bohrium.com Their utility also extends to industrial applications, such as in electroplating, where they can improve the characteristics of metal deposition. google.com

Overview of Methyl 3-Pyridinesulfonate (B15499124) within the Context of Heterocyclic Research

Methyl 3-pyridinesulfonate (CAS RN: 17696-54-9) is the methyl ester of the parent compound, pyridine-3-sulfonic acid. venkatasailifesciences.com Within the broader field of heterocyclic research, this compound is primarily recognized as a synthetic intermediate or a building block. The esterification of the sulfonic acid group to form the methyl sulfonate modifies the reactivity and physical properties of the molecule.

While extensive research literature focusing solely on this compound is not abundant, its role can be inferred from the well-established chemistry of sulfonate esters. Sulfonate groups are excellent leaving groups in nucleophilic substitution reactions. Therefore, this compound can potentially serve as a reagent for introducing the pyridyl-3-sulfonyl group onto other molecules or, in some contexts, as a methylating agent.

Its synthesis would typically involve the esterification of pyridine-3-sulfonyl chloride or pyridine-3-sulfonic acid. The parent acid, pyridine-3-sulfonic acid, is a key precursor for various derivatives, including its corresponding sulfonyl chloride, which is then used to produce sulfonamides and other esters. chemicalbook.com The methyl ester, therefore, sits (B43327) within a synthetic pathway that allows for the diversification of the pyridine-3-sulfonyl scaffold for applications in agrochemicals, materials science, and pharmaceuticals. ontosight.ai

Historical Development and Evolution of Pyridinesulfonate Chemistry

The history of pyridinesulfonate chemistry is intrinsically linked to the discovery and study of pyridine itself. Pyridine was first isolated in 1849 by the Scottish scientist Thomas Anderson from bone oil. The name "pyridine" is derived from the Greek "pyr" (fire), reflecting its discovery through high-temperature distillation.

Early investigations into the chemistry of pyridine revealed its aromatic nature, but also its significantly lower reactivity towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org The sulfonation of pyridine proved to be particularly challenging. The first successful, albeit harsh, method was described in 1882, involving the reaction of pyridine with concentrated sulfuric acid at temperatures of 300-350°C for 24 hours, which produced pyridine-3-sulfonic acid in a modest 50% yield. google.com

A significant advancement came in the 1940s when researchers found that using a mercury(II) sulfate (B86663) catalyst could lower the reaction temperature for sulfonation to around 230°C and increase the yield. google.comwikipedia.org This method became the standard for industrial production for many years. google.com However, the high temperatures, long reaction times, and the extreme toxicity of the mercury catalyst posed considerable economic, safety, and environmental problems. google.com

This led to the development of mercury-free synthetic routes. Modern methods often involve a multi-step process starting from different pyridine derivatives. One such process involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by nucleophilic substitution with a sulfite (B76179), and finally, reduction of the N-oxide to yield heavy-metal-free pyridine-3-sulfonic acid. google.comgoogle.com This evolution reflects a broader trend in chemical synthesis towards developing more efficient, safer, and environmentally benign processes.

Data Tables

Table 1: Physicochemical Properties of Pyridine and Related Sulfonic Acid Derivatives This table summarizes key properties of pyridine and its 3-sulfonic acid derivative. Data for this compound is limited in public literature.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Pyridine | C₅H₅N | 79.10 | Colorless liquid | -41.6 |

| Pyridine-3-sulfonic acid | C₅H₅NO₃S | 159.16 | White crystalline powder | >300 |

| This compound | C₆H₇NO₃S | 173.19 | Not readily available | Not readily available |

Data sourced from references venkatasailifesciences.comchemicalbook.comwikipedia.org.

Table 2: Evolution of Synthetic Methods for Pyridine-3-sulfonic Acid This table outlines the historical progression of synthesis techniques for pyridine-3-sulfonic acid.

| Method | Reagents | Conditions | Key Advantages | Key Disadvantages |

| Direct Sulfonation (1882) | Pyridine, Concentrated H₂SO₄ | 300-350°C, 24h | Direct, simple concept | Extremely harsh conditions, low yield, high energy cost |

| Catalytic Sulfonation (~1943) | Pyridine, H₂SO₄, HgSO₄ | ~230°C | Lower temperature, higher yield | Toxic mercury catalyst, environmental contamination |

| Modern Multi-step Synthesis | 3-Chloropyridine, Oxidizing agent, Na₂SO₃, Reducing agent (e.g., Raney Ni) | Multiple steps, varied conditions (e.g., 145°C for sulfonation) | Mercury-free, higher purity product, utilizes byproducts | More complex, multi-step process |

Data sourced from references google.comgoogle.com.

Referenced Compounds

Structure

3D Structure

Properties

IUPAC Name |

methyl pyridine-3-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-11(8,9)6-3-2-4-7-5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMLONSCZIUTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Pyridinesulfonate

Reactivity of the Sulfonate Ester Moiety

The reactivity of Methyl 3-Pyridinesulfonate (B15499124) is largely dictated by the sulfonate ester group (-SO₃CH₃). This functional group is an excellent leaving group in nucleophilic substitution reactions because the resulting sulfonate anion is stabilized by resonance, delocalizing the negative charge across the three oxygen atoms. periodicchemistry.com This inherent stability makes the sulfonate anion a very weak base and, consequently, an effective leaving group, comparable in reactivity to alkyl halides. periodicchemistry.comlibretexts.org

Methyl 3-pyridinesulfonate can undergo hydrolysis, a reaction with water, to yield 3-Pyridinesulfonic acid and methanol (B129727). This reaction involves the nucleophilic attack of water on the methyl group, leading to the cleavage of the C-O bond of the ester. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the sulfonate oxygen is protonated, making the ester more susceptible to nucleophilic attack. Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile. The product, 3-Pyridinesulfonic acid, is a stable, white crystalline solid that is soluble in water. guidechem.commallakchemicals.comsigmaaldrich.com It is used as a reagent in organic synthesis and as an addition agent in electroplating. guidechem.commallakchemicals.com

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. In the case of this compound, the methyl group can be replaced by a different alkyl group from another alcohol (R-OH). This reaction is typically catalyzed by an acid, such as an aliphatic sulfonic acid. google.com

The general mechanism involves the protonation of one of the sulfonate oxygen atoms by the acid catalyst, which activates the sulfonate ester towards nucleophilic attack by the incoming alcohol molecule. A tetrahedral intermediate is formed, followed by the elimination of methanol to yield the new pyridinesulfonate ester. This process is reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing the methanol as it is formed.

The methyl group of this compound is susceptible to nucleophilic attack by a wide range of nucleophiles, with the 3-pyridinesulfonate anion serving as the leaving group. periodicchemistry.com This reaction typically follows an Sₙ2 mechanism, where the nucleophile attacks the carbon atom of the methyl group, leading to the displacement of the sulfonate group in a single, concerted step. youtube.com This versatility makes sulfonate esters valuable intermediates in organic synthesis. libretexts.org

Key examples of nucleophilic substitution reactions include:

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxide (OH⁻) ions react to form ethers (R-OCH₃) and methanol, respectively.

Nitrogen Nucleophiles: Ammonia (B1221849) (NH₃), primary amines (RNH₂), and secondary amines (R₂NH) can be used to synthesize methylamines.

Halogen Nucleophiles: Halide ions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) react to produce methyl halides. nih.gov

The table below illustrates the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile Category | Example Nucleophile | Reagent Example | Product |

| Oxygen | Hydroxide | Sodium Hydroxide (NaOH) | Methanol |

| Alkoxide | Sodium Ethoxide (NaOCH₂CH₃) | Ethyl methyl ether | |

| Nitrogen | Ammonia | Ammonia (NH₃) | Methylamine |

| Primary Amine | Ethylamine (CH₃CH₂NH₂) | Ethylmethylamine | |

| Halogen | Chloride | Sodium Chloride (NaCl) | Methyl chloride |

| Bromide | Lithium Bromide (LiBr) | Methyl bromide |

When a sulfonate ester is formed from a secondary alcohol, the stereochemistry at the chiral carbon center is retained because the C-O bond is not broken during the esterification process. youtube.com However, a subsequent Sₙ2 nucleophilic substitution reaction at this secondary carbon proceeds with a predictable stereochemical outcome. The nucleophile attacks the carbon atom from the side opposite to the sulfonate leaving group, resulting in an inversion of the stereochemical configuration at the reaction center. youtube.comnih.gov

For example, if (R)-2-butanol is converted to its 3-pyridinesulfonate ester, the configuration remains (R). If this ester is then treated with a nucleophile like sodium azide (B81097) (NaN₃), the resulting product, 2-azidobutane, will have the (S) configuration. This stereospecificity is a hallmark of the Sₙ2 mechanism and is crucial for controlling stereochemistry in synthetic organic chemistry. nih.gov

While the previous sections focused on reactions at the sulfonate ester's methyl group, the pyridine (B92270) ring itself can undergo nucleophilic aromatic substitution (SₙAr). The presence of activating groups on the aromatic ring is critical for this class of reactions. The SₙAr mechanism typically requires strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

A nitro group (-NO₂) is a powerful activating group. If a nitro group were present on the pyridine ring of a pyridinesulfonate ester (for instance, at the 2- or 4-position relative to a leaving group), it would significantly increase the ring's susceptibility to nucleophilic attack. The nitro group's strong inductive and resonance effects withdraw electron density from the ring, making it more electrophilic. masterorganicchemistry.com Furthermore, it stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction. nih.govstackexchange.com

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., oxygen, nitrogen, halogen nucleophiles)

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. youtube.com This inherent electronic property governs its reactivity towards both electrophilic and nucleophilic reagents. The sulfonate group (-SO₃R) attached at the 3-position is a strong electron-withdrawing group, which further deactivates the ring.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally unreactive towards electrophilic aromatic substitution, similar in reactivity to nitrobenzene. youtube.com The nitrogen atom withdraws electron density, deactivating the ring, and under acidic conditions (common for EAS), the nitrogen is protonated to form a pyridinium (B92312) ion, which is even more strongly deactivated. When substitution does occur, it is directed to the meta-position (C-3 and C-5), as the ortho and para positions are more deactivated. slideshare.net The presence of the deactivating sulfonate group at the 3-position would make further electrophilic substitution exceptionally difficult.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution is favored at the ortho (C-2) and para (C-4) positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comyoutube.com While this compound does not have a leaving group at the 2- or 4-positions, this inherent reactivity is a key feature of the pyridine system. The Chichibabin reaction, for example, involves the nucleophilic substitution of a hydride ion at the 2-position of pyridine by an amide anion. youtube.com The strongly deactivating sulfonate group at the 3-position would further enhance the ring's electrophilicity, potentially making it more reactive towards strong nucleophiles.

The table below summarizes the reactivity of the pyridine ring.

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position(s) | Influence of 3-Sulfonate Group |

| Electrophilic Aromatic Substitution (EAS) | Low (deactivated) | 3-position (meta) | Further deactivation |

| Nucleophilic Aromatic Substitution (NAS) | High (activated) | 2- and 4-positions (ortho, para) | Further activation (increased electrophilicity) |

Electrophilic Aromatic Substitution on the Pyridine Nucleus (at the 3-position)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The pyridine ring, while aromatic, exhibits significantly different reactivity compared to benzene (B151609) in these reactions. The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. pearson.comyoutube.com This deactivation makes electrophilic substitution on pyridine more challenging, often requiring harsh reaction conditions such as high temperatures. pearson.comyoutube.com

The substitution pattern on the pyridine ring is also heavily influenced by the nitrogen atom. Electrophilic attack predominantly occurs at the 3-position (meta-position). pearson.comyoutube.com This regioselectivity can be explained by examining the stability of the cationic intermediates (sigma complexes or arenium ions) formed during the reaction. pearson.com When the electrophile attacks the 2-position (ortho) or the 4-position (para), one of the resonance structures of the intermediate places a positive charge directly on the highly electronegative nitrogen atom, which is energetically unfavorable. youtube.com In contrast, attack at the 3-position results in a sigma complex where the positive charge is delocalized over the carbon atoms, avoiding the destabilization of placing a positive charge on the nitrogen. pearson.com

The sulfonation of pyridine to form pyridine-3-sulfonic acid is a classic example of this reactivity. The reaction is typically carried out using fuming sulfuric acid (H₂SO₄ containing SO₃) at elevated temperatures. pearson.com The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.comyoutube.com The reaction proceeds through the attack of the pyridine ring on the electrophile, forming the sigma complex, followed by deprotonation to restore aromaticity. pearson.commasterorganicchemistry.com

The sulfonate group (-SO₃H) itself is a deactivating group, meaning it withdraws electron density from the aromatic ring, making further electrophilic substitution even more difficult. wikipedia.org This deactivating nature is due to its strong electron-withdrawing inductive effect. As a meta-director, any subsequent electrophilic substitution on pyridine-3-sulfonic acid would be directed to the 5-position. wikipedia.org

Recent advancements have explored alternative methods for the sulfonylation of pyridines. For instance, an electrochemical approach has been developed for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates. nih.gov This method proceeds through a redox-neutral dearomatization-rearomatization strategy, offering a complementary approach to traditional electrophilic substitution. nih.gov

| Feature | Description |

| Reactivity of Pyridine | Deactivated towards electrophilic attack due to the electron-withdrawing nitrogen atom. pearson.comyoutube.com |

| Regioselectivity | Electrophilic substitution occurs primarily at the 3-position (meta). pearson.comyoutube.com |

| Intermediate Stability | Attack at the 3-position avoids placing a positive charge on the nitrogen atom in the sigma complex. pearson.com |

| Sulfonating Agent | Typically fuming sulfuric acid (H₂SO₄/SO₃). pearson.com |

| Directing Effect of Sulfonate Group | The -SO₃H group is deactivating and a meta-director. wikipedia.org |

Nucleophilic Aromatic Substitution on the Pyridine Nucleus

While the electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles, it conversely activates it for nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. The presence of the electronegative nitrogen atom makes the carbon atoms at the 2- (ortho) and 4- (para) positions particularly electron-poor and thus susceptible to nucleophilic attack.

For a nucleophilic aromatic substitution to occur, a good leaving group must be present on the ring. The sulfonate group in this compound can, under certain conditions, act as a leaving group, although it is generally considered a poor one compared to halides. The reactivity in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic substitution of hydrogen. It allows for the introduction of a substituent bearing a leaving group at a position ortho or para to a nitro group or in electron-deficient aromatic and heteroaromatic rings. In this reaction, a carbanion, stabilized by an electron-withdrawing group and possessing a leaving group at the carbanionic center, attacks the aromatic ring. This is followed by the elimination of the leaving group from the intermediate adduct to restore aromaticity.

While specific examples of VNS reactions directly on this compound are not extensively detailed in the provided search results, the principles of VNS are applicable to electron-deficient heteroaromatics like pyridine. The electron-withdrawing nature of the sulfonate group, in conjunction with the inherent electron deficiency of the pyridine ring, would be expected to facilitate VNS reactions. The attack would likely occur at the positions activated by the ring nitrogen, namely the 2- and 4-positions.

Selective Functionalization at Ortho- and Para- Positions

The functionalization of the pyridine ring at positions ortho and para to the nitrogen atom is a key area of interest in synthetic chemistry. Nucleophilic attack is favored at these positions due to the stabilization of the resulting anionic intermediate (Meisenheimer complex) by the adjacent electronegative nitrogen atom.

In the context of this compound, while the sulfonate group is at the 3-position, the inherent reactivity of the pyridine nucleus still directs nucleophiles to the 2- and 4-positions. The sulfonate group, being electron-withdrawing, would further enhance the electron deficiency of the ring, potentially increasing its reactivity towards strong nucleophiles at these positions. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions. If a stronger leaving group were present at the 2- or 4-position, it would be readily displaced by a nucleophile. In the absence of a better leaving group, addition-elimination of hydride (Chichibabin reaction) or other transformations might occur.

| Reaction Type | Description | Preferred Position of Attack |

| Nucleophilic Aromatic Substitution (SNAr) | Attack of a nucleophile on the aromatic ring, displacing a leaving group. | 2- (ortho) and 4- (para) |

| Vicarious Nucleophilic Substitution (VNS) | Substitution of hydrogen by a nucleophile carrying a leaving group. | 2- (ortho) and 4- (para) |

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Pyridyl sulfonates, including this compound, can participate in these transformations, serving as versatile coupling partners.

Redox Chemistry of this compound

Oxidation Reactions (e.g., to sulfonic acid derivatives)

The sulfonate group in this compound is generally stable to oxidation. The primary oxidative transformations related to this compound involve the synthesis of its parent sulfonic acid, pyridine-3-sulfonic acid. One established synthetic route involves the initial oxidation of a precursor, 3-chloropyridine (B48278), to 3-chloropyridine N-oxide. google.comgoogle.com This N-oxide is then subjected to sulfonation, where the chlorine atom is replaced by a sulfonic acid group to form pyridine-3-sulfonic acid-N-oxide. google.comgoogle.com The final step is a reduction of the N-oxide to yield pyridine-3-sulfonic acid. google.comgoogle.com This multi-step process, involving an initial oxidation of the pyridine ring nitrogen, facilitates the subsequent sulfonation at the 3-position, which is otherwise difficult to achieve directly. google.com

Reduction Reactions (e.g., of the ester moiety to alcohol)

The methyl ester moiety of this compound can be reduced to the corresponding primary alcohol, 3-pyridylmethanol. This transformation is analogous to the well-documented reduction of methyl 3-pyridinecarboxylate (methyl nicotinate). scholarsresearchlibrary.comresearchgate.net A common and effective method utilizes sodium borohydride (B1222165) (NaBH₄) in methanol (MeOH). scholarsresearchlibrary.comresearchgate.net

While sodium borohydride is a mild reducing agent typically used for aldehydes and ketones, its reactivity towards esters can be significantly enhanced. scholarsresearchlibrary.com The reduction of aromatic esters like methyl nicotinate (B505614) to 3-pyridylmethanol has been achieved in high yields using an excess of sodium borohydride in a methanol system, often with tetrahydrofuran (B95107) (THF) as a co-solvent and under reflux conditions. scholarsresearchlibrary.comresearchgate.net The reaction involves the nucleophilic attack of a hydride ion from the borohydride onto the electrophilic carbonyl carbon of the ester.

Another method involves using a combination of a hydroborate, such as potassium borohydride, and a metal salt, like lithium chloride, in an alcoholic solvent. google.com The reaction is typically heated to between 35 and 80 °C for several hours. For example, methyl 3-pyridinecarboxylate can be reduced using potassium borohydride and lithium chloride in refluxing methanol to produce 3-pyridylmethanol in good yield. google.com

Table 2: Reduction of Pyridine-3-Carboxylic Acid Esters

| Reducing Agent System | Solvent | Temperature | Substrate | Product | Yield | Reference |

| NaBH₄-MeOH | THF | Reflux | Methyl nicotinate | 3-Pyridylmethanol | High | scholarsresearchlibrary.com |

| KBH₄ / LiCl | Methanol | Reflux | Methyl 3-pyridinecarboxylate | 3-Pyridylmethanol | 76.4% | google.com |

Mechanistic Investigations of Key Transformations

Studies on Nitro Group Migration in Pyridine Nitration and its Connection to Sulfonation Processes

Understanding the mechanisms of electrophilic substitution in pyridine is crucial for controlling the regioselectivity of reactions like sulfonation. Mechanistic studies on the nitration of pyridine compounds provide valuable parallels. The direct nitration or sulfonation of pyridine is challenging because the ring nitrogen is protonated under the highly acidic conditions, making the ring strongly electron-deficient. quora.com

A detailed mechanism for the nitration of pyridine compounds using dinitrogen pentoxide (N₂O₅) and sodium bisulfite (NaHSO₃) has been elucidated. The reaction proceeds through the formation of an N-nitropyridinium intermediate. rsc.org Subsequent reaction with the bisulfite nucleophile leads to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) adducts. rsc.org

For substrates like 3-acetylpyridine, the nucleophile attacks at the 2-position, forming a 1,2-dihydropyridine intermediate. This intermediate then undergoes a regioselective migration of the nitro group from the nitrogen atom (position 1) to the carbon at position 3. rsc.org This transformation is consistent with a quora.comrsc.org sigmatropic shift of the NO₂ group, rather than a mechanism involving the formation of an ion pair. rsc.org This mechanistic insight highlights a pathway for introducing a substituent at the 3-position of the pyridine ring, which is directly relevant to the regiochemistry of sulfonation processes that lead to compounds like this compound.

Elucidation of Radical Mechanisms in Pyridylation Reactions

While many copper-catalyzed coupling reactions, such as those involving pyridinesulfonates, are often described by organometallic catalytic cycles involving oxidative addition and reductive elimination, the potential for radical mechanisms exists. These cycles typically involve Cu(I)/Cu(III) or Cu(0)/Cu(II) intermediates. However, single-electron transfer (SET) steps can initiate radical pathways.

In the context of pyridylation, the reaction between a copper catalyst and an organometallic reagent can generate a highly reactive organocopper species. The subsequent reaction with an electrophile like this compound could, in principle, proceed via an SET mechanism, generating a pyridyl radical and an organometallic radical. The coupling of these radical species would then form the final product. Although detailed studies specifically elucidating radical mechanisms for pyridylation reactions involving this compound are not extensively documented in the provided context, the involvement of radical intermediates is a known possibility in related copper-catalyzed cross-coupling reactions, particularly with alkyl halides and sulfonates. The rapid nature of some of these coupling reactions suggests that pathways beyond simple two-electron processes may be at play.

Lack of Available Data on the Kinetic and Thermodynamic Aspects of this compound Reaction Pathways

A thorough search of available scientific literature and chemical databases has revealed a significant gap in the documented kinetic and thermodynamic properties of this compound. While information exists for the related parent compound, 3-Pyridinesulfonic acid, and for various other pyridine derivatives, specific experimental or computational data detailing the reaction rates, activation energies, and thermodynamic functions for the reaction pathways of this compound could not be located.

The synthesis and general properties of 3-Pyridinesulfonic acid are described in the literature, but this information does not extend to the kinetic and thermodynamic parameters of its methyl ester. sigmaaldrich.comchemicalbook.comgoogle.commallakchemicals.comsigmaaldrich.comchemicalbook.com Studies on the kinetics of reactions involving other pyridine compounds, such as the nucleophilic aromatic substitution of N-methylpyridinium substrates and the hydrolysis of methyl pyridyl ketoximes, provide some context for the reactivity of the pyridine ring system. nih.govrsc.org However, these findings are not directly transferable to this compound and cannot be used to construct a scientifically accurate and detailed analysis of its reaction pathways as requested.

Due to the absence of specific data on reaction kinetics (e.g., rate constants, activation energies) and thermodynamics (e.g., enthalpy, entropy, and Gibbs free energy changes) for the chemical transformations of this compound, it is not possible to generate the requested detailed article on this topic. The creation of data tables and a thorough discussion of research findings are therefore unachievable at this time. Further experimental and computational research would be required to elucidate these fundamental aspects of the reactivity of this compound.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups and fingerprinting the molecular structure of methyl 3-pyridinesulfonate (B15499124).

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For methyl 3-pyridinesulfonate, the FT-IR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of the pyridine (B92270) ring and the methyl sulfonate group.

Based on studies of closely related compounds, such as pyridine-3-sulfonic acid, the C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The ring stretching vibrations, which involve the stretching and contraction of all bonds within the pyridine ring, are expected to appear in the 1600-1300 cm⁻¹ range. researchgate.net For 3-substituted pyridines, a band around 1600 cm⁻¹ may appear as a double maximum. researchgate.net

The sulfonate group (-SO₃CH₃) introduces several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated to be strong and appear in the regions of 1350-1340 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The S-O-C stretching vibration is also a key diagnostic peak for the sulfonate ester functionality. Furthermore, the C-S stretching vibration is expected in the region of 760 ± 25 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Pyridine C-H Stretch | 3100-3000 |

| Pyridine Ring Stretch | 1600-1300 |

| Asymmetric S=O Stretch | 1350-1340 |

| Symmetric S=O Stretch | 1160-1150 |

| S-O-C Stretch | ~1000 |

Note: The data in this table is based on theoretical predictions and analysis of related compounds.

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes that involve a change in polarizability. The FT-Raman spectrum of this compound serves as a unique molecular fingerprint.

Similar to the FT-IR spectrum, the pyridine ring stretching vibrations are prominent in the FT-Raman spectrum, typically appearing in the 1630-1480 cm⁻¹ region. researchgate.net A particularly strong and characteristic band is the symmetric "ring breathing" vibration, which is expected around 1020 cm⁻¹. researchgate.net The in-plane deformation modes of the pyridine ring are also observable in the lower frequency region. researchgate.net

The sulfonate group vibrations are also active in the Raman spectrum. The symmetric S=O stretch is generally a strong Raman band. The deformations of the SO₂ group are expected in the range of 630-560 cm⁻¹. researchgate.net

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Pyridine Ring Stretch | 1630-1480 |

| Pyridine Ring Breathing | ~1020 |

| Symmetric S=O Stretch | Strong, ~1150 |

Note: The data in this table is based on theoretical predictions and analysis of related compounds.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, typically silver or gold. SERS studies on pyridine and its derivatives have been extensive. For pyridine-3-sulfonic acid, SERS spectra recorded in a silver colloid show enhancement of the bands due to C-H and S-O stretching vibrations. researchgate.netnih.gov

The enhancement of specific vibrational modes in the SERS spectrum can provide insights into the orientation of the molecule on the metal surface. For pyridine-3-sulfonic acid, a perpendicular orientation on the silver surface has been suggested. researchgate.netnih.gov It is plausible that this compound would adopt a similar orientation, with the pyridine ring interacting with the metal surface. The lone pair of electrons on the nitrogen atom of the pyridine ring can interact with the metal surface, leading to significant enhancement of the ring's vibrational modes. The relative enhancement of the in-plane and out-of-plane modes can further elucidate the precise orientation of the adsorbed molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR spectra are crucial for confirming the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the methyl group. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the sulfonate group and the nitrogen atom. The proton at the C2 position is expected to be the most deshielded, appearing at the lowest field. The protons at C4, C5, and C6 will appear at intermediate fields, with their coupling patterns (doublets, triplets, or doublet of doublets) revealing their connectivity. The methyl protons of the sulfonate group will appear as a sharp singlet at a higher field.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbon atom attached to the sulfonate group (C3) will be significantly deshielded. The chemical shifts of the other pyridine carbons will also be influenced by the substituent and the nitrogen atom. The carbon of the methyl group will appear at the highest field.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~8.8-9.0 | ~150-152 |

| C4-H | ~8.0-8.2 | ~135-137 |

| C5-H | ~7.4-7.6 | ~123-125 |

| C6-H | ~8.6-8.8 | ~148-150 |

| O-CH₃ | ~3.8-4.0 | ~55-57 |

Note: The data in this table is based on computational predictions and may vary from experimental values.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular formula of this compound is C₆H₇NO₃S, with a molecular weight of approximately 173.19 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173. The fragmentation pattern of this compound is expected to be influenced by the cleavage of the bonds within the sulfonate group and the pyridine ring. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 142, and the loss of the entire sulfonyl group (-SO₂) to give a pyridinium (B92312) cation at m/z 79. Further fragmentation of the pyridine ring would also be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 173 |

| [M - OCH₃]⁺ | 142 |

| [M - SO₂]⁺ | 109 |

Note: The data in this table is based on theoretical fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure of this compound has been reported in the Cambridge Structural Database, analysis of related structures can provide insights into its likely solid-state packing and supramolecular interactions.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a foundational understanding of a molecule's spatial and electronic configuration. Methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in predicting molecular properties with high accuracy.

The electronic structure of Methyl 3-pyridinesulfonate (B15499124) is defined by the interplay between the aromatic pyridine (B92270) ring and the highly polar sulfonate ester group. The sulfonate group acts as a strong electron-withdrawing entity, which modulates the electron density of the pyridine ring.

DFT calculations, for instance, can be used to map the molecule's electrostatic potential and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For related pyridine sulfonic acid derivatives, the HOMO is often localized on the pyridine ring, while the LUMO tends to reside on the sulfonic acid moiety. This separation suggests that the ring is the likely site for nucleophilic interaction, whereas the sulfur center is susceptible to electrophilic attack.

Natural Bond Orbital (NBO) analysis could further reveal hyperconjugative interactions within the molecule, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions are crucial for understanding the molecule's stability and conformational preferences.

Vibrational spectroscopy, coupled with quantum chemical calculations, is a key tool for identifying molecular structures. While specific experimental spectra for Methyl 3-pyridinesulfonate are not widely published, theoretical calculations can predict its infrared (IR) and Raman spectra with considerable accuracy. Computational methods, such as DFT with the B3LYP functional, are commonly employed to calculate the harmonic vibrational frequencies of molecules. physchemres.org

For the closely related Pyridine-3-sulfonic acid , theoretical calculations have been performed and compared with experimental data, providing a solid basis for predicting the spectrum of its methyl ester. Key vibrational modes include:

Pyridine Ring Stretching: These vibrations typically occur in the 1600-1300 cm⁻¹ region.

Pyridine Ring Breathing: A characteristic mode found around 1020-1035 cm⁻¹.

S=O Asymmetric and Symmetric Stretches: These are strong bands confirming the sulfonate group, expected around 1180 cm⁻¹ and 1040 cm⁻¹, respectively.

S-O and C-S Stretching: These vibrations appear at lower frequencies.

For this compound, additional vibrational modes corresponding to the methyl group (C-H stretching and bending) and the S-O-CH₃ linkage would also be present. Calculated frequencies are often scaled to correct for anharmonicity and methodological approximations, leading to better agreement with experimental results. nih.govwayne.edu

| Vibrational Mode | Calculated (HF/6-31G(d)) | Observed (IR) | Observed (Raman) |

|---|---|---|---|

| Ring Stretching | 1625 | 1628 | 1629 |

| Ring Stretching | 1615 | 1617 | 1618 |

| Ring Stretching | 1488 | 1551 | - |

| Ring Stretching | 1432 | 1470 | - |

| Ring Breathing | 1033 | 1022 | 1020 |

| ν(S-O) | 1034 | 1035 | 1034 |

| SO₂ Scissors | - | 633, 608 | 630, 607 |

Note: The data in this table is for Pyridine-3-sulfonic acid and is presented as a reference for the vibrational characteristics of the pyridine-sulfonate scaffold.

The conformational landscape of this compound is primarily determined by the rotation around the C-S and S-O single bonds. A Potential Energy Surface (PES) provides a map of the molecule's energy as a function of these geometric parameters. mdpi.com By scanning the relevant dihedral angles, computational methods can identify the most stable conformers (energy minima) and the transition states that separate them. mdpi.com

For this molecule, the key analysis would involve mapping the PES by rotating the methyl sulfonate group relative to the plane of the pyridine ring. This process helps determine the preferred three-dimensional structure of the molecule, which in turn governs its intermolecular interactions and physical properties. While specific PES studies on this compound are not available, this type of conformational analysis is a standard computational procedure for flexible molecules. mdpi.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory is a highly effective method for investigating the pathways of chemical reactions. For this compound, DFT could be used to model various potential reactions, such as nucleophilic substitution at the sulfur atom or the methyl carbon, or electrophilic substitution on the pyridine ring.

A DFT study of a reaction mechanism involves locating the structures of the reactants, products, and, crucially, the transition state. researchgate.net The transition state represents the energy maximum along the reaction coordinate and its energy determines the activation barrier of the reaction. For example, in a study of the esterification of benzenesulfonic acid with methanol (B129727), DFT calculations were used to evaluate different mechanistic pathways, including Sₙ1 and Sₙ2 routes, and to determine their respective activation barriers. researchgate.net A similar approach could elucidate the reactivity of this compound, predicting its behavior in different chemical environments and guiding synthetic applications.

Computational Studies on Molecular Properties

Beyond structure and reactivity, computational methods can predict a wide range of molecular properties.

Electronegativity, a measure of an atom's ability to attract electrons in a chemical bond, can be extended to the molecular level. Computationally, it can be estimated from the energies of the frontier molecular orbitals (HOMO and LUMO). A molecule's electronegativity influences its polarity, solubility, and interaction with other molecules.

Optical Properties and Nonlinear Optics

Theoretical and computational studies have been instrumental in predicting and understanding the optical characteristics of materials containing the pyridinesulfonate moiety. While specific experimental data on the optical properties of this compound is not extensively documented in the cited literature, research on related compounds provides significant insights.

A notable example is the birefringent crystal, Calcium bis(3-pyridinesulfonate) tetrahydrate (Ca(3-C5H4NSO3)2·4H2O). researchgate.netresearchgate.net This material, synthesized using a hydrogen-bonded regulation strategy, demonstrates a remarkably large birefringence of 0.286 at a wavelength of 532 nm. researchgate.netresearchgate.net This value surpasses that of many commercially available birefringent crystals. researchgate.net The compound also features a short ultraviolet (UV) absorption cutoff edge at 257 nm and a wide band gap of 4.4 eV, highlighting its potential for use in UV optical applications. researchgate.net The exceptional optical anisotropy in this material is attributed to a high degree of coplanarity among the 3-pyridinesulfonate groups, which is achieved through a quasi-2D layered structure facilitated by hydrogen bonding. researchgate.netresearchgate.net

The broader family of organic pyridine derivatives and sulfonates has been a subject of interest for nonlinear optical (NLO) applications. For instance, crystals such as 3-methyl-4-nitropyridine (B157339) N-oxide and 2-methyl-4-nitroaniline (B30703) are recognized as prototype NLO molecular crystals. researchgate.net Theoretical models have been developed to calculate their second-order nonlinear susceptibilities (χ(2)). researchgate.net Furthermore, the investigation of methyl sulfonate compounds, such as Ba(SO3CH3)2, has revealed their potential as deep-ultraviolet (DUV) NLO crystals. chinesechemsoc.org Ba(SO3CH3)2 exhibits a very short absorption edge of 159 nm and a powder second-harmonic generation (SHG) response approximately 1.5 times that of potassium dihydrogen phosphate (B84403) (KDP). chinesechemsoc.org These findings underscore the potential of the sulfonate group, in combination with various organic and inorganic moieties, to create novel materials with significant optical and NLO properties.

| Compound | Property | Value | Reference |

|---|---|---|---|

| Ca(3-C5H4NSO3)2·4H2O | Birefringence (at 532 nm) | 0.286 | researchgate.netresearchgate.net |

| UV Absorption Cutoff | 257 nm | researchgate.net | |

| Band Gap | 4.4 eV | researchgate.net |

Hydrogen Bonding Interactions and Acidic Properties

The sulfonate group is a potent hydrogen bond acceptor, a characteristic that significantly influences the supramolecular architecture of sulfonate-containing compounds. Crystallographic studies of salts containing the 3-pyridinesulfonate anion provide detailed information on its hydrogen bonding capabilities. In the crystal structure of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium pyridine-3-sulfonate, the sulfonate group is a key participant in the formation of complex hydrogen-bonded networks. nih.govnih.govresearchgate.net

Each sulfonate group's oxygen atoms interact with the protonated pyrimidine (B1678525) ring through two N-H⋯O hydrogen bonds, creating a distinct cyclic bimolecular motif known as an R²₂(8) ring. nih.govnih.govresearchgate.net In addition to these primary interactions, the structure is further stabilized by a variety of weaker interactions, including C-H⋯O and C-H⋯N hydrogen bonds, as well as π–π stacking between aromatic rings. nih.govnih.govresearchgate.net This demonstrates the sulfonate group's ability to act as a multidentate hydrogen bond acceptor, directing the assembly of complex crystal lattices. researchgate.net

Regarding acidic properties, the parent compound, 3-Pyridinesulfonic acid, is acidic due to the presence of the sulfonic acid (-SO3H) group. smolecule.com In contrast, this compound, being an ester, lacks the acidic proton of the sulfonic acid group. Therefore, it does not act as a Brønsted-Lowry acid. However, the electronegative oxygen atoms of the sulfonate group (-SO3CH3) can act as Lewis bases or hydrogen bond acceptors, readily participating in the types of intermolecular interactions observed in the crystal structures of related sulfonate salts.

| Interaction Type | Description | Graph Set Notation | Reference |

|---|---|---|---|

| N-H⋯O | Interaction between the sulfonate group and the protonated pyrimidine ring. | R²₂(8) | nih.govnih.gov |

| N-H⋯N | Centrosymmetric pairing of pyrimethamine (B1678524) cations. | R²₂(8) | nih.govnih.gov |

| C-H⋯O / C-H⋯N | Additional stabilizing interactions within the crystal structure. | - | nih.govnih.gov |

| π–π stacking | Interaction between aromatic rings (centroid-centroid distance ≈ 3.947 Å). | - | nih.govnih.gov |

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the structural, dynamical, and thermodynamic properties of molecular systems at an atomic level. mdpi.commdpi.com This technique is widely applied to understand the behavior of molecules in the condensed phase, such as in aqueous solutions or as part of larger biological systems. mdpi.comnih.gov Although specific MD simulation studies focused exclusively on this compound were not identified in the provided search context, the principles and applications of MD are directly relevant to understanding its behavior.

An MD simulation for this compound would begin by defining a force field—a set of parameters and equations that describe the potential energy of the system based on the positions of its atoms. mdpi.comnih.gov This would involve terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals and electrostatic forces. The molecule would be placed in a simulation box, typically filled with a solvent such as water, to mimic condensed phase conditions. mdpi.com

By numerically solving Newton's equations of motion, MD simulations can track the trajectory of every atom in the system over time. mdpi.com This data can be analyzed to reveal crucial information about the condensed phase behavior of this compound, including:

Solvation Structure: Determining the arrangement of solvent molecules around the solute, including the specific hydrogen bonding patterns between the sulfonate oxygens and water.

Association Processes: Simulating how multiple this compound molecules might interact with each other or with other solutes in solution, potentially leading to the formation of dimers or larger aggregates. mdpi.com

Transport Properties: Calculating properties such as diffusion coefficients, which describe how the molecule moves through the solvent. nih.gov

Conformational Dynamics: Analyzing the flexibility of the molecule, including the rotation around the C-S and S-O bonds.

Such simulations are invaluable for bridging the gap between the static picture provided by crystal structures and the dynamic reality of molecules in solution, offering insights that are often difficult to obtain through experimental means alone. mdpi.comresearchgate.net

Advanced Applications in Chemical Research and Materials Science

Role as Synthetic Building Blocks and Chemical Intermediates

The structure of Methyl 3-pyridinesulfonate (B15499124), combining a reactive sulfonate leaving group with a pharmaceutically relevant pyridine (B92270) core, positions it as a key intermediate in targeted organic synthesis.

Precursors for Complex Heterocyclic Compounds

Sulfonate esters, such as Methyl 3-pyridinesulfonate, are effective alkylating or arylating agents in the synthesis of complex molecules. The methyl sulfonate group is a good leaving group, facilitating nucleophilic substitution reactions where the pyridinesulfonyl moiety is transferred to another molecule. This reactivity is crucial for constructing larger, multi-ring systems.

A primary example of its application is in the synthesis of molecules containing a pyridyl-sulfonyl-pyrrole framework. Pyridine-3-sulfonyl chloride, the direct precursor to the methyl ester, is a well-established reagent for producing pharmaceuticals and other specialty chemicals. google.com The reaction of this sulfonyl chloride with methanol (B129727) yields this compound, which can then be used in subsequent steps. Its role is exemplified in the laboratory-scale synthesis of intermediates for complex active pharmaceutical ingredients (APIs). For instance, it is a key reagent for creating the core structure of drugs like Vonoprazan, where a pyridine-3-sulfonyl group is attached to a pyrrole ring. chemicalbook.comcleanchemlab.com This reaction forms a stable sulfonyl bond, linking two distinct heterocyclic systems to create a more complex and functional molecule.

Intermediates in Specialty Chemical Production

The utility of this compound extends to the production of high-value specialty chemicals, most notably in the pharmaceutical industry. It is identified as a key intermediate and a reference standard in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders. cleanchemlab.com In the multi-step synthesis of Vonoprazan, a building block like this compound or its precursor, pyridine-3-sulfonyl chloride, is used to introduce the essential pyridine-3-sulfonyl part of the final drug molecule. chemicalbook.comcleanchemlab.com Its presence as a documented impurity and reference material underscores its integral role in the manufacturing and quality control processes of this specific pharmaceutical. cleanchemlab.com

Table 1: Application of this compound in Specialty Chemical Production

| Specialty Chemical | Chemical Class | Therapeutic Application | Role of this compound |

|---|---|---|---|

| Vonoprazan | Potassium-Competitive Acid Blocker (P-CAB) | Treatment of acid-related gastrointestinal disorders | Building block for introducing the pyridine-3-sulfonyl moiety. cleanchemlab.com |

Scaffold Design in Fragment-Based Chemical Synthesis

Fragment-Based Drug Discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.gov These fragments then serve as starting points for "growing" a more potent lead compound. nih.gov Fragments typically adhere to the "Rule of Three," having a molecular weight under 300 Da, a LogP less than 3, and fewer than three hydrogen bond donors and acceptors. nih.gov

This compound possesses characteristics that make it a suitable candidate for a fragment library. Its core is a pyridine ring, a highly sought-after scaffold in medicinal chemistry known for its ability to form favorable interactions with biological targets. nih.gov The molecule is small and contains distinct functional groups—the basic nitrogen in the pyridine ring and the reactive sulfonate ester—that can be used as vectors for chemical elaboration to improve binding affinity and selectivity. While not extensively documented in existing fragment libraries, its structure aligns with the foundational principles of FBDD.

Table 2: Analysis of this compound as a Potential FBDD Fragment

| Property | Value | FBDD "Rule of Three" Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 173.19 g/mol chemscene.com | ≤ 300 Da | Yes |

| Functional Groups | Pyridine, Methyl Sulfonate | Provides vectors for chemical growth | Yes |

| Scaffold Type | Heterocyclic, Aromatic | Common in approved drugs | Yes |

Catalytic Applications and Ligand Design

The pyridine nucleus is a cornerstone in the design of ligands for transition-metal catalysis, owing to the ability of its nitrogen atom to coordinate with metal centers. This coordination can influence the reactivity and selectivity of a catalytic reaction.

Ligands in Transition-Metal Catalysis

Pyridine-containing ligands are ubiquitous in transition-metal catalysis, finding application in a wide array of chemical transformations. nih.govmdpi.com The electronic properties of the pyridine ring can be tuned by adding substituents, which in turn modifies the performance of the metal catalyst. While this compound itself is not typically used directly as a ligand, it serves as a valuable precursor for creating more complex and tailored ligands. The methyl sulfonate group can be replaced via nucleophilic substitution, allowing for the attachment of other coordinating groups to the pyridine scaffold. This synthetic flexibility enables the development of bidentate or polydentate ligands with specific steric and electronic properties designed to optimize a particular catalytic process, such as cross-coupling reactions. tcichemicals.com For example, related pyridinesulfinates have been successfully employed as coupling partners in palladium-catalyzed reactions. tcichemicals.com

Components in Nanocatalysis and Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, often solid catalysts with liquid or gas reactants. An ongoing area of research is the immobilization of homogeneous catalysts onto solid supports to create stable, recyclable, and more environmentally friendly heterogeneous systems. Functionalized heterocycles like this compound are potential candidates for such applications. The pyridine ring or the sulfonate group could be used as an anchor to tether the molecule to the surface of a solid support, such as silica (B1680970), polymers, or nanoparticles. Once immobilized, the pyridine nitrogen could act as a coordination site for catalytically active metal nanoparticles, or the entire molecule could serve as a precursor for a surface-bound organocatalyst. While specific applications of this compound in this area are not yet widely reported, its structure is amenable to the design principles of heterogeneous catalyst development.

Role as Acid/Base Catalysts or Promoters in Organic Reactions

The molecular structure of this compound contains a sulfonic acid group, which imparts acidic properties to the molecule. This characteristic allows it and related pyridinesulfonic acids to function as effective catalysts in a variety of organic reactions. The sulfonic acid moiety can act as a Brønsted acid, donating a proton to facilitate reactions that require acid catalysis.

Research has indicated that pyridinesulfonic acids are potential catalysts for reactions such as esterification, aldol condensation, and Friedel-Crafts reactions. smolecule.com The presence of the pyridine ring can also influence the catalytic activity and selectivity. nbinno.com In these roles, the compound can enhance reaction rates and yields, making it a valuable tool in synthetic organic chemistry. The dual functionality of the pyridine ring and the sulfonic acid group offers opportunities for designing specialized catalysts where both acidic and basic (via the pyridine nitrogen) sites can participate in the reaction mechanism. nbinno.com

Materials Science and Engineering Applications

The unique combination of an aromatic heterocyclic ring and a strongly acidic sulfonate group makes this compound a valuable building block in materials science.

Pyridinesulfonic acid derivatives are utilized in the creation of advanced polymeric materials, most notably in the development of ion-exchange membranes. These membranes are crucial components in various technologies, including fuel cells and water purification systems. Hybrid ion-exchange membranes have been synthesized using 3-pyridinesulphonic acid. These composite membranes incorporate the sulfonic acid derivative into a polymer matrix, which imparts ion-exchange capabilities to the material. The performance of these membranes is often evaluated based on their ion-exchange capacity, conductivity, and stability.

A significant application of 3-pyridinesulfonate is in the field of optical materials, specifically in the design of birefringent crystals. Birefringent materials are capable of manipulating the polarization of light and are essential in advanced optical technologies like lasers and optical communications.

Researchers have successfully synthesized a series of novel 3-pyridinesulfonate crystals that exhibit exceptionally large birefringence. By incorporating π-conjugated units, these organic-inorganic hybrid crystals show enhanced optical anisotropy. For example, metal cation engineering has been used to create crystals with the general formula A(3-C₅H₄NSO₃)ₓ·yH₂O, where A can be various metal cations like Li, Na, Mg, Ca, and others. These materials demonstrate strong birefringence values and have short UV cut-off edges, making them promising for applications in the ultraviolet spectrum. The arrangement of the pyridinesulfonate groups, influenced by factors like hydrogen bonding and the choice of metal cation, is crucial for achieving high birefringence.

Below is a table summarizing the optical properties of selected 3-pyridinesulfonate-based birefringent crystals.

| Compound | Birefringence (Δn) at 546 nm | UV Cut-off Edge (nm) |

| Li(3-pySO₃) | 0.345 | < 280 |

| Ca(3-C₅H₄NSO₃)₂·4H₂O | ~0.286 (at 532 nm) | 257 |

| [(4-HP)(4-H₂P)][3-pySO₃] | 0.443 | 279 |

| A(3-pySO₃)₂·xH₂O (A=Li, K, Rb, Ag, NH₄) | 0.240 - 0.312 (at 589.3 nm) | Not Specified |

This table presents data compiled from multiple research findings to illustrate the performance of pyridinesulfonate-based optical materials.

Pyridinesulfonic acid derivatives serve as important intermediates in the synthesis of dyes and pigments. nbinno.com Their chemical structure can be modified to create compounds that absorb and emit light at specific wavelengths. The water-solubility imparted by the sulfonic acid group is a desirable property for many dye applications. smolecule.com While specific fluorescent dyes based directly on this compound are not extensively detailed, the broader class of polysulfonated aromatic compounds is well-established in the field of fluorescent agents. rsc.org For instance, polysulfonated pyrene derivatives are known to be highly water-soluble and are used as fluorescent tracers. google.com The pyridyloxazole class of dyes, which share the pyridine core, are also used for their unique spectral properties. thermofisher.com The reactive nature of pyridinesulfonic acid allows it to be a building block for creating vibrant and stable colorants for various industries. nbinno.com

Covalent-organic frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures and designable functionalities. The use of pyridine-based linkers in the construction of COFs has been explored for applications such as gas storage and catalysis. Pyridine and pyrimidine (B1678525) functionalized sulfonic acids are considered attractive target structures for creating new porous materials due to their high thermal stability and acidity compared to more common carboxylic acid linkers. These hybrid linkers, containing both nitrogen donor functions and sulfonate groups, can coordinate with different types of metal ions, offering a route to novel metal-organic frameworks (MOFs) and COFs. The ordered pore structures and rich adsorption sites within these frameworks make them efficient materials for various applications.

Environmental and Industrial Chemical Applications

The properties of this compound and its parent acid lend themselves to specific industrial and environmental applications.

In industry, 3-pyridinesulfonic acid is used as a specialized addition agent in precious metal electroplating processes. mallakchemicals.comshreeharifinechem.com Its inclusion in electroplating baths can help improve the quality and characteristics of the deposited metal layer. The compound is also a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. mallakchemicals.comgoogle.com

From an environmental perspective, the application of pyridine-based COFs demonstrates potential for remediation. For example, a COF synthesized using pyridine-based building blocks has shown high efficiency for the removal of rhodamine B, a common dye pollutant, from water. This highlights the potential of using materials derived from pyridinesulfonic acid precursors for environmental cleanup applications.

Application in Wastewater Treatment Technologies

The industrial synthesis and use of pyridine-based compounds, such as those in the agrochemical sector, can lead to their presence in wastewater. Pyridine and its derivatives are often recalcitrant organic compounds that require advanced methods for their removal to prevent environmental contamination. mdpi.compreprints.org While this compound is not used to treat wastewater, technologies are being developed to degrade wastewater containing pyridine and its derivatives.

Advanced Oxidation Processes (AOPs) are a key area of research for treating such industrial effluents. mdpi.com One of the most promising AOPs is heterogeneous photocatalysis, which utilizes semiconductor materials and a light source to degrade organic pollutants. mdpi.compreprints.org Research has explored the use of zinc oxide (ZnO) catalysts, sometimes doped with platinum (Pt) and supported on alumina (Al₂O₃), to degrade pyridine in water. mdpi.comresearchgate.net In these processes, the catalyst is activated by a photon source, leading to the generation of highly reactive species that can break down the stable pyridine ring. mdpi.com

Studies have shown that the efficiency of photocatalytic degradation is influenced by several factors, including the pH of the solution, the concentration of the pollutant, and the amount of catalyst used. mdpi.com For instance, one study achieved a 57.7% removal of pyridine using a Pt-ZnO/Al₂O₃ catalyst in a fluidized bed photoreactor under acidic conditions (pH 4). mdpi.com Another approach involves wet oxidation, where pyridine wastewater is treated at high temperatures (200-300°C) and pressures (3-12 MPa) to break down the organic compounds. google.com The development of these green technologies is crucial for mineralizing pyridine-containing pollutants into less harmful substances. espublisher.com

Use in Agrochemical Synthesis as Intermediates

The pyridine ring is a vital structural component in many modern agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netresearchgate.netnih.gov this compound, and more commonly its precursor pyridine-3-sulfonyl chloride, serve as critical intermediates in the synthesis of a major class of herbicides: the sulfonylureas. semanticscholar.orgnih.gov These herbicides are known for their high efficiency and selectivity at low application rates.

Pyridine-3-sulfonyl chloride is a key building block for synthesizing herbicides such as nicosulfuron and rimsulfuron. google.comgoogle.com

Nicosulfuron Synthesis : In the synthesis of nicosulfuron, pyridine-3-sulfonyl chloride is reacted with other intermediates. One patented method involves reacting 2-amino-4,6-dimethoxypyrimidine with urea, which is then coupled with the pyridine sulfonyl chloride intermediate to form the final nicosulfuron molecule. google.com Another process describes synthesizing 2-isocyanatosulfonyl-N,N-dimethylnicotinamide from 2-chlorosulfonyl-N,N-dimethylnicotinamide, which then reacts with 2-amino-4,6-dimethoxypyrimidine to yield nicosulfuron with high purity. google.com

Rimsulfuron Synthesis : Rimsulfuron is another sulfonylurea herbicide that relies on pyridine-based intermediates. nih.gov Its synthesis involves the condensation of a pyridine sulfonamide intermediate (such as 3-ethylsulfonyl-2-ethanesulfonamide pyridine) with a pyrimidine derivative (like 4,6-dimethoxypyrimidine-2-carbamic acid phenyl ester) to create the final active ingredient. google.com

The versatility of the pyridine sulfonyl chloride intermediate allows for the creation of diverse and complex molecules, making it a valuable component in the discovery and development of new agrochemicals. nih.govsemanticscholar.org

Industrial Synthesis Processes and Process Improvement

The industrial production of this compound typically proceeds via the synthesis of its highly reactive precursor, pyridine-3-sulfonyl chloride. The efficiency, cost-effectiveness, and environmental impact of these synthesis routes are critical for large-scale manufacturing.

One common industrial method starts with 3-aminopyridine. google.com The process involves a diazotization reaction where 3-aminopyridine is treated with sodium nitrite in an acidic solution (such as hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is then subjected to a sulfonyl chlorination reaction, often catalyzed by a copper salt like cuprous chloride, to yield pyridine-3-sulfonyl chloride. google.comchemicalbook.com This method is noted for its high product content and suitability for industrial-scale production. google.com

Another established route involves the direct conversion of pyridine-3-sulfonic acid into pyridine-3-sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with chlorinating agents like phosphorus pentachloride (PCl₅) and/or phosphorus oxychloride (POCl₃) under reflux conditions. chemicalbook.comgoogle.com Process improvements for this method focus on optimizing reaction conditions to increase yield and reduce byproducts. For example, a patented process involves the stepwise or continuous addition of less than one molar equivalent of phosphorus pentachloride to the pyridine-3-sulfonic acid, which is reported to produce the final product with higher yield compared to conventional methods. google.comwipo.int

Efforts toward "green chemistry" have led to the development of more environmentally friendly synthesis methods. One such process avoids acylation reagents like phosphorus pentachloride and phosphorus oxychloride. patsnap.com Instead, it uses sulfur dioxide and a chlorinating source in the presence of a cuprous chloride catalyst under milder conditions. This approach is designed to shorten reaction times, increase the product yield to over 80%, and significantly lower production costs and waste. patsnap.com

The table below summarizes various synthesis parameters for pyridine-3-sulfonyl chloride found in patent literature.

| Starting Material | Key Reagents | Catalyst | Temperature | Reported Yield | Reference |

| 3-Aminopyridine | Sodium Nitrite, Sodium Fluoroborate, Thionyl Chloride | Cuprous Chloride | 0-5°C | 90.7% | google.comchemicalbook.com |

| Pyridine-3-sulfonic acid | Phosphorus Pentachloride, Phosphorus Oxychloride | None | Reflux | 94% | chemicalbook.com |

| Pyridine-3-sulfonic acid | Phosphorus Pentachloride (stepwise addition) | None | 100-140°C | High Yield | google.comwipo.int |

| 3-Aminopyridine | Sodium Nitrite, Sulfur Dioxide | Cuprous Chloride | < 8°C | > 80% | patsnap.com |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For Methyl 3-Pyridinesulfonate (B15499124), techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for purity assessment and reaction monitoring.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While polar and non-volatile compounds like sulfonate esters can be challenging to analyze directly by GC, derivatization can be employed to increase their volatility. For Methyl 3-Pyridinesulfonate, this would typically involve converting the sulfonate group into a more volatile derivative.

Purity Assessment: GC can be utilized to separate this compound from volatile impurities or reactants from its synthesis. The purity is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Reaction Monitoring: The progress of the sulfonation reaction to produce this compound can be monitored by taking aliquots from the reaction mixture at different time intervals. After derivatization, GC analysis can quantify the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions. While direct GC analysis of pyridine (B92270) compounds is common, sulfonate esters often require derivatization to prevent thermal degradation in the injector. thermofisher.cn

Table 1: Illustrative GC Parameters for Analysis of a Derivatized Pyridine Compound

| Parameter | Value |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Derivatization Agent | Silylating agents (e.g., BSTFA) |

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.

Separation and Quantification: Reversed-phase HPLC is the most common mode for analyzing polar compounds like sulfonates. sielc.com A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov Detection is often achieved using a UV detector, as the pyridine ring is a chromophore. ptfarm.pl Quantification is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the sample.

This method allows for the separation of this compound from its starting materials, by-products, and degradation products. researchgate.net

Table 2: Typical HPLC Conditions for Pyridinesulfonic Acid Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | sielc.com |

| Application | Separation, quantification, impurity isolation | sielc.com |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly useful for the analysis of charged species like sulfonates. nih.govacs.org

Speciation Analysis: CE can be used to separate different sulfonate species or to analyze the purity of this compound. The separation is typically performed in a fused silica (B1680970) capillary using a buffer solution, such as sodium borate. nih.gov Detection can be accomplished using UV absorbance or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and structural information. nih.gov This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. mdpi.com It has been successfully applied to the analysis of various aromatic sulfonates in different matrices. nih.govnih.gov

Atomic Spectrometry for Elemental Speciation (e.g., sulfur analysis)

Atomic spectrometry techniques are used to determine the elemental composition of a sample. When coupled with a separation technique like HPLC, it becomes a powerful tool for elemental speciation analysis. elsevierpure.comrsc.orgrsc.org